molecular formula C6H5NO2 B1612124 2-Aminocyclohexa-2,5-diene-1,4-dione CAS No. 2783-57-5

2-Aminocyclohexa-2,5-diene-1,4-dione

Cat. No. B1612124
CAS RN: 2783-57-5
M. Wt: 123.11 g/mol
InChI Key: IHXKXSJKLJZXKZ-UHFFFAOYSA-N
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Description

2-Aminocyclohexa-2,5-diene-1,4-dione, also known as acetylenedicarboxylic acid diamide, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Diels-Alder Reactions and Chemical Synthesis : 2-Aminocyclohexa-2,5-diene-1,4-dione (cyclohexa-1,4-diene) serves as an intermediate in the synthesis of various chemical compounds. For instance, it's used in Diels-Alder reactions, a type of organic reaction used to produce cyclic compounds, and in the synthesis of endo-tricyclo[6.2.1.0^2,7]undeca-4,9-diene-3,6-dione (Oda, Kawase, Okada, & Enomoto, 2003).

Biological Applications

  • Antibacterial and Antifungal Agents : Derivatives of cyclohexa-2,5-diene-1,4-diones have been synthesized and found to exhibit significant antibacterial and antifungal activities. For example, 2,5-diaminosubstituted-1,4-benzoquinones showed better antifungal activity compared to some clinically prevalent antifungal drugs (Tandon, Kumar, Mishra, & Shukla, 2012).

Organic Chemistry and Catalysis

  • Ligand Synthesis for Catalysis : Cyclohexa-2,5-diene-1,4-dione derivatives have been used in the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands for rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids (Otomaru, Okamoto, Shintani, & Hayashi, 2005).

Pharmacological Research

  • Drug Synthesis and Evaluation : 2-Aminocyclohexa-2,5-diene-1,4-dione is a key intermediate in the synthesis of various pharmacologically active compounds. It has been used in synthesizing new derivatives with potential antifungal and antibacterial properties (Ryu & Lee, 2006).

Materials Science

  • Supercapacitor Electrode Development : In the field of materials science, derivatives of cyclohexa-2,5-diene-1,4-dione, like 2,5-bis((2-(1H-indol-3-yl)ethyl)amino)cyclohexa 2,5-diene-1,4-dione, have been used in the development of composite supercapacitor electrodes, enhancing the electrochemical specific capacitance (Won et al., 2015).

properties

IUPAC Name

2-aminocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-5-3-4(8)1-2-6(5)9/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXKXSJKLJZXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599875
Record name 2-Aminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclohexa-2,5-diene-1,4-dione

CAS RN

2783-57-5
Record name 2-Aminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AK Vadukoot, SF AbdulSalam, M Wunderlich… - Bioorganic & medicinal …, 2014 - Elsevier
Some cancers, like acute myeloid leukemia (AML), use reactive oxygen species to endogenously activate cell proliferation and angiogenic signaling cascades. Thus many cancers …
Number of citations: 28 www.sciencedirect.com
A Kizhakkekkara Vadukoot - 2016 - rave.ohiolink.edu
Cancer is defined as abnormal growth of cells which tend to proliferate in an uncontrolled way and, in some cases, to metastasize. Cancer can be initiated by various factors working …
Number of citations: 2 rave.ohiolink.edu
Y Chen, JG Moloney, KE Christensen, MG Moloney - Antibiotics, 2017 - mdpi.com
Fused polyheterocyclic derivatives are available by annulation of a tetramate scaffold, and been shown to have antibacterial activity against a Gram-negative, but not a Gram-positive, …
Number of citations: 7 www.mdpi.com

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